vmy-1-103

Übersicht

Beschreibung

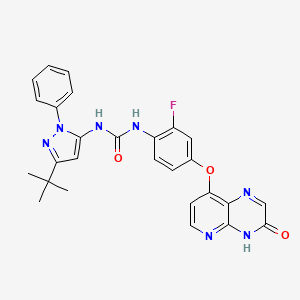

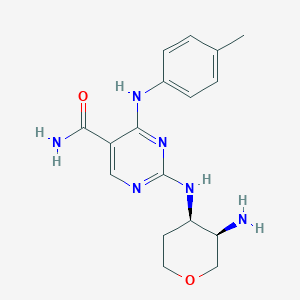

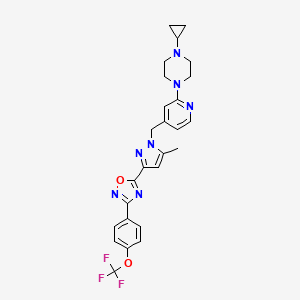

VMY-1-103 is a novel cyclin-dependent kinase inhibitor that has shown significant potential in disrupting chromosome organization and delaying metaphase progression in various cancer cells, including medulloblastoma and prostate cancer cells . This compound is a dansylated analog of purvalanol B, which enhances its ability to inhibit cell cycle progression and induce apoptosis more effectively than its parent compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: VMY-1-103 is synthesized by adding a unique dansyl side-chain to the 2,6,9-trisubstituted purine compound purvalanol B .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Reaktionstypen: VMY-1-103 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen der Verbindung verändern und möglicherweise ihre biologische Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile oder Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von this compound, die jeweils potenziell unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

VMY-1-103 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von Krebsarten wie Medulloblastom und Prostatakrebs untersucht

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von Cyclin-abhängigen Kinasen hemmt, was zur Störung des mitotischen Spindel-Apparats und zu erheblichen Verzögerungen im Metaphasenfortschritt führt . Diese Hemmung führt zur Induktion der Apoptose durch Aktivierung von Caspase-3 und Spaltung von Poly(ADP-Ribose)-Polymerase . Die Verbindung erhöht auch die Spiegel der Todesrezeptoren DR4 und DR5, Bax und Bad und fördert so die apoptotischen Signalwege weiter .

Wirkmechanismus

VMY-1-103 is compared with other cyclin-dependent kinase inhibitors such as purvalanol B and flavopiridol . Unlike purvalanol B, this compound has a dansyl side-chain that enhances its lipophilicity and bioavailability, making it more effective in inhibiting cell cycle progression and inducing apoptosis . Flavopiridol, while also an effective cyclin-dependent kinase inhibitor, does not possess the unique ability of this compound to disrupt the mitotic spindle apparatus .

Vergleich Mit ähnlichen Verbindungen

VMY-1-103 wird mit anderen Cyclin-abhängigen Kinase-Inhibitoren wie Purvalanol B und Flavopiridol verglichen . Im Gegensatz zu Purvalanol B hat this compound eine Dansylseitenkette, die seine Lipophilie und Bioverfügbarkeit erhöht, wodurch es effektiver ist, den Zellzyklusfortschritt zu hemmen und die Apoptose zu induzieren . Flavopiridol, obwohl auch ein effektiver Cyclin-abhängiger Kinase-Inhibitor, besitzt nicht die einzigartige Fähigkeit von this compound, den mitotischen Spindel-Apparat zu stören .

Ähnliche Verbindungen:

- Purvalanol B

- Flavopiridol

- Roscovitin

This compound zeichnet sich durch seine verbesserte Potenz und seinen einzigartigen Wirkmechanismus aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in der Krebstherapie macht .

Eigenschaften

Molekularformel |

C34H42ClN9O4S |

|---|---|

Molekulargewicht |

708.3 g/mol |

IUPAC-Name |

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |

InChI |

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1 |

InChI-Schlüssel |

NJNQGMFCZFMREY-MHZLTWQESA-N |

SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

Isomerische SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

Kanonische SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VMY-1-103, VMY-1103, VMY 1103 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)